5-(Bromomethyl)-3-fluoro-2-methoxypyridine
CAS No.:
Cat. No.: VC16220000
Molecular Formula: C7H7BrFNO
Molecular Weight: 220.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrFNO |
|---|---|
| Molecular Weight | 220.04 g/mol |
| IUPAC Name | 5-(bromomethyl)-3-fluoro-2-methoxypyridine |
| Standard InChI | InChI=1S/C7H7BrFNO/c1-11-7-6(9)2-5(3-8)4-10-7/h2,4H,3H2,1H3 |
| Standard InChI Key | WPJZZOWDDCKFNM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=N1)CBr)F |
Introduction
Structural Characteristics and Molecular Identity
Core Pyridine Framework and Substituent Effects
5-(Bromomethyl)-3-fluoro-2-methoxypyridine belongs to the pyridine family, characterized by a six-membered aromatic ring with one nitrogen atom. The substitution pattern at positions 2, 3, and 5 introduces distinct electronic and steric effects:
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2-Methoxy group: The methoxy substituent (-OCH₃) at position 2 acts as an electron-donating group through resonance, increasing electron density at the ortho and para positions. This influences reactivity in electrophilic substitution reactions .
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3-Fluoro group: Fluorine at position 3 exerts a strong electron-withdrawing inductive effect (-I), polarizing the ring and directing incoming electrophiles to specific positions. The C-F bond’s high stability also enhances metabolic resistance in pharmaceutical contexts .
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5-Bromomethyl group: The bromomethyl (-CH₂Br) moiety at position 5 introduces a reactive alkyl halide functionality, enabling nucleophilic substitution (SN2) or elimination reactions. This group’s lability makes the compound valuable for further derivatization .
The molecular formula is C₇H₇BrFNO, with a molar mass of 236.04 g/mol. Comparative analysis with analogous compounds like 5-bromo-3-fluoro-2-methoxypyridine (C₆H₅BrFNO, 220.01 g/mol) highlights the impact of the methylene spacer on molecular geometry and intermolecular interactions .
Spectroscopic and Computational Data
While experimental spectra for 5-(Bromomethyl)-3-fluoro-2-methoxypyridine are unavailable, predictions based on structurally related compounds suggest:
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NMR (¹H):
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Mass Spectrometry: Expected molecular ion peak at m/z 236 (M⁺), with fragmentation patterns dominated by loss of Br (79.9 amu) and CH₂Br (93.9 amu) .
Quantum chemical calculations predict a planar pyridine ring with slight distortion due to steric interactions between the methoxy and bromomethyl groups. The dipole moment is estimated at 3.2–3.5 D, reflecting polarity from electronegative substituents .
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis
Two primary routes emerge for synthesizing 5-(Bromomethyl)-3-fluoro-2-methoxypyridine:
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Direct Bromination of a Methyl Precursor:
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Multistep Functional Group Interconversion:
Case Study: Analogous Synthesis from Patent Literature
A patent (CN111004171A) detailing the synthesis of 3-fluoropyridine-2-methanol offers transferable insights :
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Intermediate Formation:
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2,3-Pyridinedicarboxylic acid is esterified with isopropanol to yield 2,3-pyridinedioic acid-2-isopropyl ester.
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Amination and Fluorination:
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The ester undergoes amination with diphenylphosphoryl azide (DPPA), followed by diazotization and fluorination using hydrogen fluoride-pyridine.
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Reduction and Functionalization:
Adapting this approach, 5-(Bromomethyl)-3-fluoro-2-methoxypyridine might be synthesized via:
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Selective fluorination at position 3 using HF-pyridine.
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Methoxy group installation via nucleophilic substitution.
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Bromomethylation using HBr or PBr₃ on a hydroxymethyl precursor .
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | Amines | 5-(Aminomethyl)-3-fluoro-2-methoxy | Pharmaceutical intermediates |
| Suzuki-Miyaura Coupling | Arylboronic acids | Biaryl derivatives | Material science catalysts |
| Elimination | Base (e.g., KOtBu) | 3-Fluoro-2-methoxy-5-vinylpyridine | Polymer precursors |
Pharmaceutical Relevance
Fluorinated pyridines are prominent in drug discovery due to enhanced bioavailability and target affinity. The bromomethyl group’s versatility allows conjugation with pharmacophores:
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Anticancer Agents: As a leaving group in kinase inhibitor prodrugs.
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Antibiotics: Cross-coupling with heterocycles to combat resistant pathogens .
Comparative Analysis with Structural Analogs
Key differences between 5-(Bromomethyl)-3-fluoro-2-methoxypyridine and related compounds:
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Reactivity |
|---|---|---|---|
| 5-Bromo-3-fluoro-2-methoxypyridine | C₆H₅BrFNO | 220.01 | SNAr at Br position |
| 3-Bromo-5-fluoro-2-methoxypyridine | C₆H₅BrFNO | 220.01 | Ortho-directed electrophilic substitution |
| 5-(Bromomethyl)-3-fluoro-2-methoxy | C₇H₇BrFNO | 236.04 | SN2 at CH₂Br; higher lipophilicity |
Industrial and Research Implications
Scalable synthesis of 5-(Bromomethyl)-3-fluoro-2-methoxypyridine requires optimization of:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume